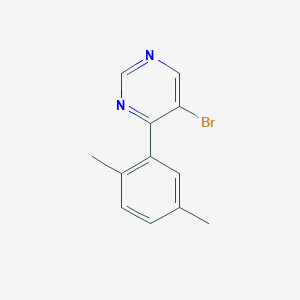

5-Bromo-4-(2,5-dimethylphenyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Bromo-4-(2,5-dimethylphenyl)pyrimidine” is a heterocyclic organic compound . It has a molecular weight of 263.13300 . The IUPAC name for this compound is 5-bromo-4-(2,5-dimethylphenyl)pyrimidine .

Molecular Structure Analysis

The molecular formula of “5-Bromo-4-(2,5-dimethylphenyl)pyrimidine” is C12H11BrN2 . The exact mass is 262.01100 . The structure includes a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Chemical Reactions Analysis

As mentioned earlier, 5-bromopyrimidine, a related compound, is known to undergo rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . Specific reactions involving “5-Bromo-4-(2,5-dimethylphenyl)pyrimidine” are not available in the retrieved data.

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-4-(2,5-dimethylphenyl)pyrimidine” include a molecular weight of 263.13300 . Unfortunately, the data retrieved does not provide information on its density, boiling point, melting point, or flash point .

Aplicaciones Científicas De Investigación

- Pyrimidine derivatives have been used in the synthesis of various pharmacologically active compounds . These include drugs for the treatment of myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis . They also have antimicrobial, antifungal, antiparasitic, diuretic, antitumor, and antifilarial properties .

- They have been used as DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial agents, anti-inflammatory and analgesic agents, anti-HIV agents, cardiovascular agents, and antihypertensive agents .

- Other applications include antiulcer agents, treatments for hair disorders, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic agents, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer agents, key intermediate for Vitamin B1, and pyruvate dehydrogenase kinase inhibitors .

- 5-Bromopyrimidine, a related compound, has been used in rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .

- It was used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reaction . It was also used in the synthesis of (5-(phenylethynyl)pyrimidine) via microwave assisted organic synthesis (MAOS) Sonogashira protocol .

Pharmaceutical Research

Chemical Synthesis

Safety And Hazards

“5-Bromo-4-(2,5-dimethylphenyl)pyrimidine” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

Propiedades

IUPAC Name |

5-bromo-4-(2,5-dimethylphenyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-8-3-4-9(2)10(5-8)12-11(13)6-14-7-15-12/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNDRTQHXUJLHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC=NC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650025 |

Source

|

| Record name | 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-(2,5-dimethylphenyl)pyrimidine | |

CAS RN |

941294-35-5 |

Source

|

| Record name | 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

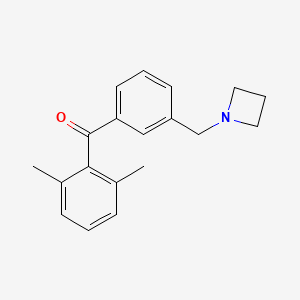

![3-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1293330.png)

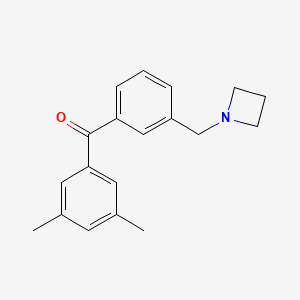

![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1293331.png)